molecular formula C24H18ClN3O4S B11390774 Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11390774
M. Wt: 479.9 g/mol
InChI Key: QKUMPXFYTSHEFO-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiophene ring, a pyridazine ring, and various functional groups such as an ester, an amide, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyridazine intermediate.

    Formation of the Thiophene Ring: The thiophene ring is synthesized via a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Esterification and Amidation: The final steps involve esterification and amidation reactions to introduce the ethyl ester and amide functional groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    Thiazole Derivatives: These compounds also contain a sulfur and nitrogen heterocycle and exhibit diverse biological activities.

    Indole Derivatives: Indole compounds share a similar aromatic structure and are known for their wide range of biological activities.

    Oxazole Derivatives: These compounds contain an oxygen and nitrogen heterocycle and are used in medicinal chemistry for their therapeutic potential.

Properties

Molecular Formula

C24H18ClN3O4S

Molecular Weight

479.9 g/mol

IUPAC Name

ethyl 2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H18ClN3O4S/c1-2-32-24(31)20-18(15-7-4-3-5-8-15)14-33-23(20)26-22(30)21-19(29)11-12-28(27-21)17-10-6-9-16(25)13-17/h3-14H,2H2,1H3,(H,26,30)

InChI Key

QKUMPXFYTSHEFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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